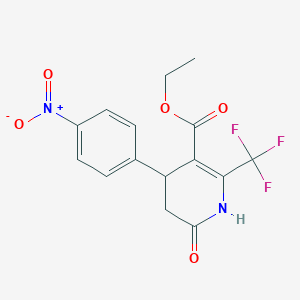

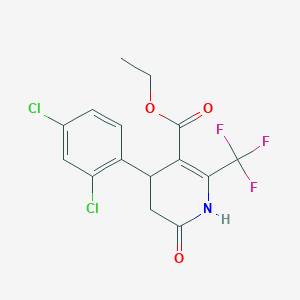

Ethyl 4-(4-nitrophenyl)-6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydro-3-pyridinecarboxylate

Overview

Description

The compound contains several functional groups including a nitrophenyl group, a trifluoromethyl group, and a carboxylate group. These groups are known to have significant impacts on the chemical properties of the compound. The nitrophenyl group is a strong electron-withdrawing group, which can make the compound highly reactive. The trifluoromethyl group can enhance the compound’s stability and lipophilicity, which could potentially improve its bioavailability if it were to be used as a drug .

Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the nitrophenyl and trifluoromethyl groups. The nitro group is electron-withdrawing, which can make the compound more reactive. The trifluoromethyl group can also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of a trifluoromethyl group can increase the compound’s lipophilicity, which could affect its solubility and stability .Scientific Research Applications

Genotoxicity and Mutagenicity Insights

Research on related compounds such as 1-Ethyl-1-nitrosourea (ENU) provides insights into the genotoxic and mutagenic potential of nitro and ethyl functional groups in chemical compounds. ENU, a potent ethylating agent, demonstrates a broad spectrum of mutagenic effects across various biological systems, from viruses to mammalian cells, highlighting the significance of understanding the mutagenic spectrum and potential carcinogenicity of chemicals with similar functional groups (Shibuya & Morimoto, 1993).

Environmental Fate and Toxicity

Research on 3-trifluoromethyl-4-nitrophenol (TFM), used in controlling sea lamprey populations, sheds light on the environmental impact and toxicity profiles of compounds with trifluoromethyl and nitrophenyl groups. TFM is noted for its transient environmental effects and minimal long-term toxicological risk, suggesting that compounds with similar functional groups could have manageable environmental impacts if used responsibly (Hubert, 2003).

Analytical and Degradation Studies

Studies on the degradation and analytical detection of compounds like nitisinone, which shares a nitrophenyl component, highlight the importance of understanding the stability, degradation pathways, and potential environmental persistence of related chemicals. These insights are crucial for assessing the risks and benefits of their applications, especially in medical and environmental contexts (Barchańska et al., 2019).

Atmospheric Persistence and Impacts

Research on the atmospheric occurrence and transformation of nitrophenols demonstrates the environmental persistence and potential impacts of nitrophenyl compounds on air quality. Understanding these processes is essential for evaluating the atmospheric behavior of similar compounds and their contributions to air pollution (Harrison et al., 2005).

Mechanism of Action

Future Directions

properties

IUPAC Name |

ethyl 4-(4-nitrophenyl)-2-oxo-6-(trifluoromethyl)-3,4-dihydro-1H-pyridine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2O5/c1-2-25-14(22)12-10(7-11(21)19-13(12)15(16,17)18)8-3-5-9(6-4-8)20(23)24/h3-6,10H,2,7H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVKIDXQDEXAFPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)CC1C2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide](/img/structure/B3128409.png)

![Ethyl 3-phenyl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine-6-carboxylate](/img/structure/B3128420.png)

![Ethyl 5-[3-(trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B3128441.png)

![2-[(2-methylphenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B3128446.png)

![Ethyl 5-(4-methoxyphenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B3128457.png)

![N-(6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N-methylamine](/img/structure/B3128536.png)

![2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-methylacetamide](/img/structure/B3128542.png)